Cas no 97230-47-2 (Picfeltarraenin IA)

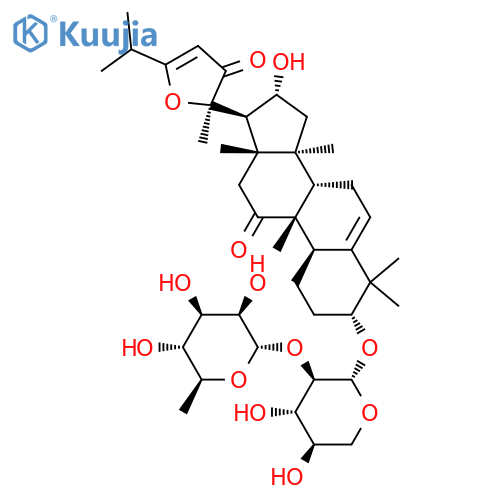

Picfeltarraenin IA structure

商品名:Picfeltarraenin IA

Picfeltarraenin IA 化学的及び物理的性質

名前と識別子

-

- PIEFELTARRAENIN A

- Picfeltarraenin IA

- Picfeltarraenin ⅠA

- PicfeltarraegeninⅠ3-O-α-L-rhaMnopyranosyl-(1→2)

- Piefeltarraenin ⅠA

- (+)-Picfeltarraenin IA

- 19-Norlanosta-5,23-diene-11,22-dione,3-[[2-O-(6-deoxy-a-L-mannopyranosyl)-b-D-xylopyranosyl]oxy]-20,24-epoxy-16-hydroxy-9-methyl-,(3a,9b,10a,16a)-

- PIEFELTARRAENIN 1

- PIEFELTARRAENIN IA(AS)

- (2R)-2-[(8S,9R,10S,13R,14S,17S)-3-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]

- Picfelltarraenin IA

- NSC694346

- NCI60_033779

- (3α,9β,10α,16α)-3-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-xylopyranosyl]oxy]-20,24-epoxy-16-hydroxy-9-methyl-19-norlanosta-5,23-diene-11,22-dione (ACI)

- L

- D

- NSC 694346

- HY-N1474

- Picfeltarraenin A

- 97230-47-2

- CCG-270444

- (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one

- CS-0016973

- HMS3887E09

- s9138

- MS-31364

- (2R)-2-[(1R,2R,3aS,3bS,7R,9aR,9bR,11aR)-7-{[(2S,3R,4S,5R)-4,5-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-2-hydroxy-3a,6,6,9b,11a-pentamethyl-10-oxo-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-5-isopropyl-2-methylfuran-3-one

-

- MDL: MFCD32004829

- インチ: 1S/C41H62O13/c1-18(2)24-14-26(44)41(9,54-24)34-22(42)15-38(6)25-12-10-20-21(40(25,8)27(45)16-39(34,38)7)11-13-28(37(20,4)5)52-36-33(30(47)23(43)17-50-36)53-35-32(49)31(48)29(46)19(3)51-35/h10,14,18-19,21-23,25,28-36,42-43,46-49H,11-13,15-17H2,1-9H3/t19-,21+,22+,23+,25-,28+,29-,30-,31+,32+,33+,34-,35-,36-,38-,39+,40-,41-/m0/s1

- InChIKey: WPXIIGGPWPYUSJ-CUXXYAFUSA-N

- ほほえんだ: C[C@@]12[C@@H]([C@@]3(C(=O)C=C(C(C)C)O3)C)[C@H](O)C[C@]1([C@@H]1CC=C3C([C@@H](CC[C@H]3[C@@]1(C(C2)=O)C)O[C@@H]1OC[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)(C)C)C

計算された属性

- せいみつぶんしりょう: 762.419042g/mol

- ひょうめんでんか: 0

- XLogP3: 1.5

- 水素結合ドナー数: 6

- 水素結合受容体数: 13

- 回転可能化学結合数: 6

- どういたいしつりょう: 762.419042g/mol

- 単一同位体質量: 762.419042g/mol

- 水素結合トポロジー分子極性表面積: 202Ų

- 重原子数: 54

- 複雑さ: 1570

- 同位体原子数: 0

- 原子立体中心数の決定: 18

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 762.9

じっけんとくせい

- 色と性状: White powder

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 861.5°C at 760 mmHg

- フラッシュポイント: 255.3±27.8 °C

- 屈折率: 1.601

- PSA: 201.67000

- LogP: 2.17280

Picfeltarraenin IA セキュリティ情報

- シグナルワード:Danger

- 危害声明: H300

- 警告文: P264-P301+P310

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD148019)

- 包装グループ:Ⅲ

Picfeltarraenin IA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | T5S1025-5mg |

Picfeltarraenin IA |

97230-47-2 | 98.14% | 5mg |

¥ 459 | 2024-07-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1025-10 mg |

Picfeltarraenin IA |

97230-47-2 | 98.14% | 10mg |

¥933.00 | 2022-04-26 | |

| eNovation Chemicals LLC | D512250-20mg |

Picfeltarraenin IA |

97230-47-2 | 97% | 20mg |

$285 | 2024-05-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1025-5 mg |

Picfeltarraenin IA |

97230-47-2 | 98.14% | 5mg |

¥573.00 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80514-10MG |

97230-47-2 | 10MG |

¥4810.78 | 2023-01-06 | |||

| MedChemExpress | HY-N1474-20mg |

Picfeltarraenin IA |

97230-47-2 | 99.83% | 20mg |

¥1800 | 2024-04-15 | |

| Chengdu Biopurify Phytochemicals Ltd | BP1095-100mg |

Picfeltarraenin IA |

97230-47-2 | 98% | 100mg |

$190 | 2023-09-19 | |

| TargetMol Chemicals | T5S1025-100 mg |

Picfeltarraenin IA |

97230-47-2 | 98.14% | 100MG |

¥ 3,442 | 2023-07-10 | |

| Aaron | AR00IMER-50mg |

Picfeltarraenin IA |

97230-47-2 | 98% | 50mg |

$161.00 | 2025-02-28 | |

| TargetMol Chemicals | T5S1025-5 mg |

Picfeltarraenin IA |

97230-47-2 | 98.14% | 5mg |

¥ 499 | 2023-07-10 |

Picfeltarraenin IA サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97230-47-2)苦玄参苷IA

注文番号:LE1695768

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:34

価格 ($):discuss personally

Picfeltarraenin IA 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

推奨される供給者

Amadis Chemical Company Limited

(CAS:97230-47-2)Picfeltarraenin IA

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):161.0/305.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:97230-47-2)Picfeltarraenin IA

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ